molecular formula C13H24N2O2 B2960362 Cis-Tert-Butyl 3A-(Aminomethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate CAS No. 1932389-97-3

Cis-Tert-Butyl 3A-(Aminomethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate

Cat. No. B2960362
CAS RN: 1932389-97-3
M. Wt: 240.347
InChI Key: LHUHSZDKNVVQSN-GWCFXTLKSA-N
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Description

Cis-Tert-Butyl 3A-(Aminomethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate, also known as Cis-ABP or Cisplatin Aminobisphosphonate, is a novel platinum-based compound that has been developed for potential use in cancer therapy. This compound is a derivative of cisplatin, one of the most commonly used chemotherapy drugs. However, Cis-ABP has been designed to overcome some of the limitations of cisplatin, such as toxicity and resistance.

Mechanism Of Action

The mechanism of action of Cis-Tert-Butyl 3A-(Aminomethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate is similar to that of cisplatin. It forms DNA adducts that interfere with DNA replication and transcription, leading to cell death. However, the bisphosphonate group in Cis-Tert-Butyl 3A-(Aminomethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate also has an effect on bone metabolism, which may contribute to its anticancer activity in bone metastases.
Biochemical and Physiological Effects:
Cis-Tert-Butyl 3A-(Aminomethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate has been shown to have a lower toxicity profile than cisplatin, with fewer side effects such as nephrotoxicity and ototoxicity. However, it can still cause some toxicity, particularly at higher doses. Cis-Tert-Butyl 3A-(Aminomethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate has also been shown to have a longer half-life than cisplatin, which may contribute to its improved efficacy.

Advantages And Limitations For Lab Experiments

One advantage of Cis-Tert-Butyl 3A-(Aminomethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate for lab experiments is its potent anticancer activity, which makes it a useful tool for studying cancer biology and testing new anticancer therapies. However, its toxicity and potential for off-target effects may limit its use in certain experiments. Additionally, the cost and availability of Cis-Tert-Butyl 3A-(Aminomethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate may be a limitation for some researchers.

Future Directions

There are several potential future directions for research on Cis-Tert-Butyl 3A-(Aminomethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate. One area of interest is the development of combination therapies that include Cis-Tert-Butyl 3A-(Aminomethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate, as this compound has been shown to enhance the activity of other anticancer agents. Another area of research is the use of Cis-Tert-Butyl 3A-(Aminomethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate in combination with immunotherapy, as this may enhance the immune response to cancer cells. Additionally, further studies are needed to optimize the dosing and administration of Cis-Tert-Butyl 3A-(Aminomethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate in order to maximize its efficacy and minimize its toxicity.
In conclusion, Cis-Tert-Butyl 3A-(Aminomethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate is a promising anticancer agent that has shown potent activity in preclinical studies. Its unique structure and mechanism of action make it a valuable tool for studying cancer biology and developing new therapies. However, further research is needed to fully understand its potential and optimize its use in the clinic.

Synthesis Methods

The synthesis of Cis-Tert-Butyl 3A-(Aminomethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate involves the reaction of cisplatin with a bisphosphonate molecule. The resulting compound has a similar structure to cisplatin, with the addition of a bisphosphonate group. This modification is intended to enhance the anticancer activity of the compound and reduce its toxicity.

Scientific Research Applications

Cis-Tert-Butyl 3A-(Aminomethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate has been extensively studied in preclinical models of cancer. In vitro studies have shown that Cis-Tert-Butyl 3A-(Aminomethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate has potent anticancer activity against a range of cancer cell lines, including ovarian, lung, and breast cancer. In vivo studies have also demonstrated the efficacy of Cis-Tert-Butyl 3A-(Aminomethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate in animal models of cancer, with significant tumor growth inhibition observed.

properties

IUPAC Name

tert-butyl (3aS,6aR)-3a-(aminomethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-10-5-4-6-13(10,8-14)9-15/h10H,4-9,14H2,1-3H3/t10-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUHSZDKNVVQSN-GWCFXTLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC2(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCC[C@@]2(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cis-Tert-Butyl 3A-(Aminomethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate

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